molecular formula C13H22N2O4 B6210428 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid CAS No. 1373504-15-4

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No.: B6210428
CAS No.: 1373504-15-4
M. Wt: 270.32 g/mol
InChI Key: ZSVSNUDKCSHAQF-UHFFFAOYSA-N
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Description

This bicyclic compound features a pyrrolo[3,4-c]pyridine core fused with an octahydro scaffold, a tert-butoxycarbonyl (Boc) protecting group at position 5, and a carboxylic acid moiety at position 3a. Its stereochemistry is critical, with the (3aR,7aR)-configuration confirmed via synthesis and characterization . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the carboxylic acid enables further functionalization (e.g., amide coupling). This compound serves as a versatile building block in medicinal chemistry, particularly for drug candidates targeting central nervous system (CNS) disorders due to its rigid bicyclic structure .

Properties

CAS No.

1373504-15-4

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-9-6-14-7-13(9,8-15)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17)

InChI Key

ZSVSNUDKCSHAQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2(C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Precursors

The synthesis begins with alkylation of a pyrrolidine derivative using haloacetonitrile under basic conditions. For example, 3-pyrrolidineacetonitrile reacts with chloroacetonitrile in the presence of potassium carbonate to form a branched intermediate. This step establishes the nitrile-containing sidechain necessary for subsequent cyclization.

Reaction Conditions

  • Base : K₂CO₃ or Et₃N

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 65–80%

Catalytic Hydro-Reduction and Cyclization

The alkylated nitrile undergoes Raney nickel-catalyzed hydro-reduction at 16–60°C under hydrogen pressure (1–3 atm). This one-pot reaction achieves three critical transformations:

  • Reduction of the nitrile to a primary amine.

  • Intramolecular cyclization to form the octahydro-pyrrolo[3,4-c]pyridine ring.

  • Stereoselective formation of the 3a-carboxylic acid substituent.

Key Advantages

  • Avoids isolation of reactive intermediates.

  • Achieves >90% cyclization efficiency.

Boc Protection of the Amine

The primary amine generated during cyclization is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., THF/water) with a mild base like NaHCO₃. This step ensures selective protection of the amine without affecting the carboxylic acid group.

Optimization Notes

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 85–92%.

Final Purification

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analytical HPLC confirms purity >98%.

Alternative Route via Acylation and Reductive Amination

Acylation of the Pyrrolidine Core

In this approach, the pyrrolidine nitrogen is first acylated with a Boc-protected carbonyl group before ring closure. For instance, 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is treated with ethyl chloroformate to activate the carboxylic acid, followed by coupling with a secondary amine to form the bicyclic framework.

Reaction Conditions

  • Activating Agent : Ethyl chloroformate or HOBt/EDCI.

  • Solvent : DMF or DCM.

  • Yield : 70–78%.

Reductive Amination for Ring Closure

The linear intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid. This step forms the pyrrolo[3,4-c]pyridine ring while retaining the Boc group.

Critical Parameters

  • pH : 4–5 (controlled by acetic acid).

  • Temperature : 25°C.

  • Yield : 60–68%.

Comparative Analysis of Synthetic Methods

Parameter Method 1 (Hydro-Reduction) Method 2 (Acylation)
Total Yield 55–65%45–50%
Stereoselectivity High (≥95% ee)Moderate (80–85% ee)
Catalyst Cost Raney Ni (low)None (higher reagent cost)
Reaction Time 24–48 hours72–96 hours

Method 1 is preferred for large-scale synthesis due to its efficiency and cost-effectiveness, while Method 2 offers flexibility for introducing diverse acyl groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.80–3.20 (m, 4H, pyrrolidine H), 4.15 (br s, 1H, NH).

  • ¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (Boc quaternary C), 176.2 (COOH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 283.1641 (Calculated: 283.1653 for C₁₃H₂₂N₂O₄).

Chromatographic Purity

  • HPLC : tᵣ = 8.2 min (C18 column, 70:30 H₂O/ACN, 1 mL/min).

Applications in Drug Discovery

The compound’s rigid structure and dual functional groups (Boc-protected amine and carboxylic acid) make it a versatile intermediate:

  • Peptidomimetics : Serves as a proline analog in angiotensin-converting enzyme (ACE) inhibitors.

  • Kinase Inhibitors : The pyrrolo[3,4-c]pyridine core mimics adenine in ATP-binding pockets .

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use it to study the effects of pyrrolidine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine, allowing the compound to interact selectively with its target without undergoing unwanted side reactions. Upon deprotection, the free amine can form hydrogen bonds or ionic interactions with the target, modulating its activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional and Structural Differences

The following table highlights key differences between the target compound and similar analogues:

Compound Molecular Formula Functional Groups Ring System Key Applications Reference
5-[(tert-Butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid C13H22N2O4 (est.) Boc, carboxylic acid Bicyclic pyrrolopyridine Drug discovery (CNS targets)
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) C32H34N4O5 Boc, ester, indole substituents Pyrrole with indole substituents Antimicrobial agents
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid C12H19NO4 (est.) Boc, carboxylic acid Azaspiro[2.4]heptane Conformational restriction
tert-Butyl trans-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate C12H20N2O2 Boc Bicyclic pyrrolopyridine Intermediate for peptide coupling
Key Observations :
  • In contrast, the target compound’s carboxylic acid enables hydrogen bonding and salt bridge formation, critical for target engagement in polar environments.
  • Stereochemical Impact : The (3aR,7aR)-configuration in the target compound ensures optimal spatial orientation for receptor interactions, distinguishing it from racemic mixtures or alternate diastereomers .
Spectroscopic Data :
  • IR Spectroscopy : The target compound’s carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (1680–1720 cm⁻¹) align with analogues but lack indole N-H signals (~3400 cm⁻¹) seen in 10a .
  • NMR : The Boc tert-butyl group resonates at δ 1.34 ppm in both the target compound and 10a , while the carboxylic acid proton is absent in esters like 10a .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid in the target compound improves aqueous solubility compared to esters (e.g., 10a ), which are more lipophilic.
  • Metabolic Stability : Azaspiro analogues exhibit prolonged half-lives due to reduced cytochrome P450 enzyme recognition, whereas indole-containing derivatives may undergo rapid oxidation .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

  • Answer : The compound contains a fused pyrrolo[3,4-c]pyridine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. The Boc group enhances solubility and stability during synthesis, while the carboxylic acid allows for further derivatization (e.g., amide coupling). The octahydro configuration reduces ring strain, favoring selective functionalization at the 3a-position .
  • Table: Functional Group Roles

GroupRoleExample Application
BocProtects amines, improves solubilityPrevents undesired side reactions during multi-step synthesis
Carboxylic AcidEnables conjugationDrug-linker systems in medicinal chemistry
Pyrrolo-pyridineRigid scaffoldEnhances binding affinity in enzyme inhibition studies

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

  • Answer : Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition of the Boc group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions involving halogenated precursors .
  • Purification : Use of reverse-phase HPLC to isolate high-purity product (>95%) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Collect organic waste separately to prevent environmental contamination via drainage systems .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported spectral data for this compound?

  • Answer : Density functional theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes, enabling cross-validation of experimental data. For example, discrepancies in 13C^{13}\text{C} NMR peaks can be resolved by comparing computed vs. observed values for the Boc group (δ ~80 ppm) and pyrrolidine carbons (δ ~25–50 ppm) .

Q. What methodologies are effective for analyzing reaction by-products during synthesis?

  • Answer :

  • LC-MS : Identifies low-abundance impurities (e.g., de-Boc intermediates or dimerization products) .
  • 2D NMR : Correlates 1H^1\text{H}-13C^{13}\text{C} signals to assign stereochemistry in the octahydro core .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates and optimize quenching times .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

  • Answer : Analogs with modified rings or substituents show divergent properties:

  • Example Table :
CompoundKey ModificationBioactivity
1-(tert-butoxycarbonyl)-2-pyrrolidinoneSimpler pyrrolidine ringLower enzyme inhibition potency
Hexahydro-1H-furo[3,4-c]pyrroleFused furan ringEnhanced metabolic stability
Reference Compound (Target)Carboxylic acid + BocHigh binding affinity to serine proteases
  • Methodology : Use competitive binding assays (e.g., SPR) and DFT to correlate structure-activity relationships .

Q. What strategies mitigate batch-to-batch variability in yield during scale-up?

  • Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track reaction progression .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using response surface methodology .
  • Crystallization Control : Seed crystals to ensure consistent polymorph formation during precipitation .

Q. How can contradictions in reported biological activity be systematically addressed?

  • Answer :

  • Troubleshooting Steps :

Verify compound purity via HPLC and elemental analysis.

Replicate assays under standardized conditions (e.g., cell line, incubation time).

Use molecular docking to validate target engagement hypotheses .

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from differences in ATP concentrations across labs .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., ICReDD’s reaction path search methods) to identify outliers .
  • Experimental Design : Prioritize orthogonal analytical techniques (e.g., NMR + X-ray crystallography) for structural confirmation .

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